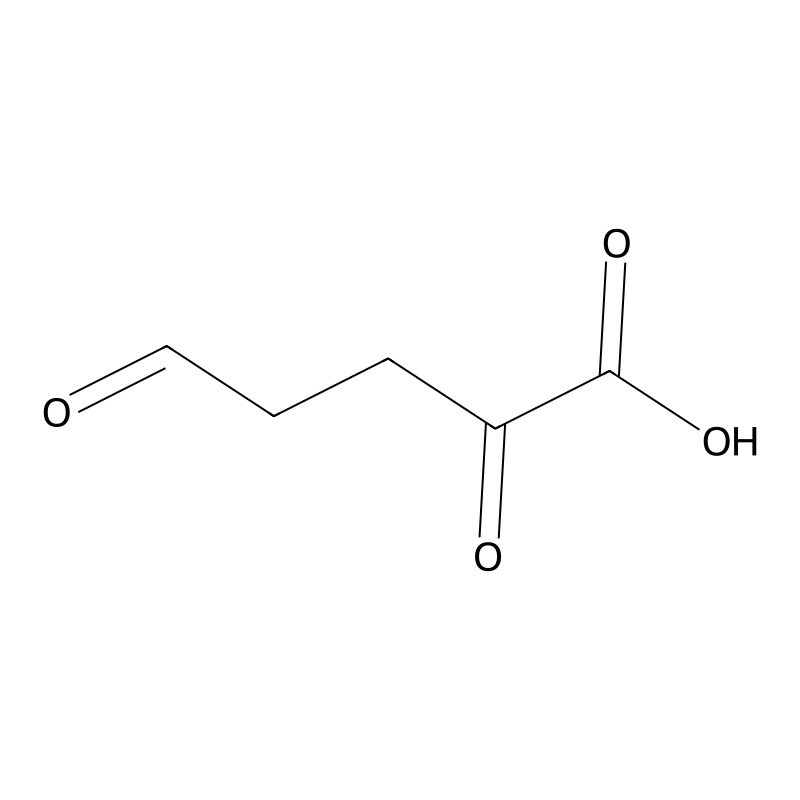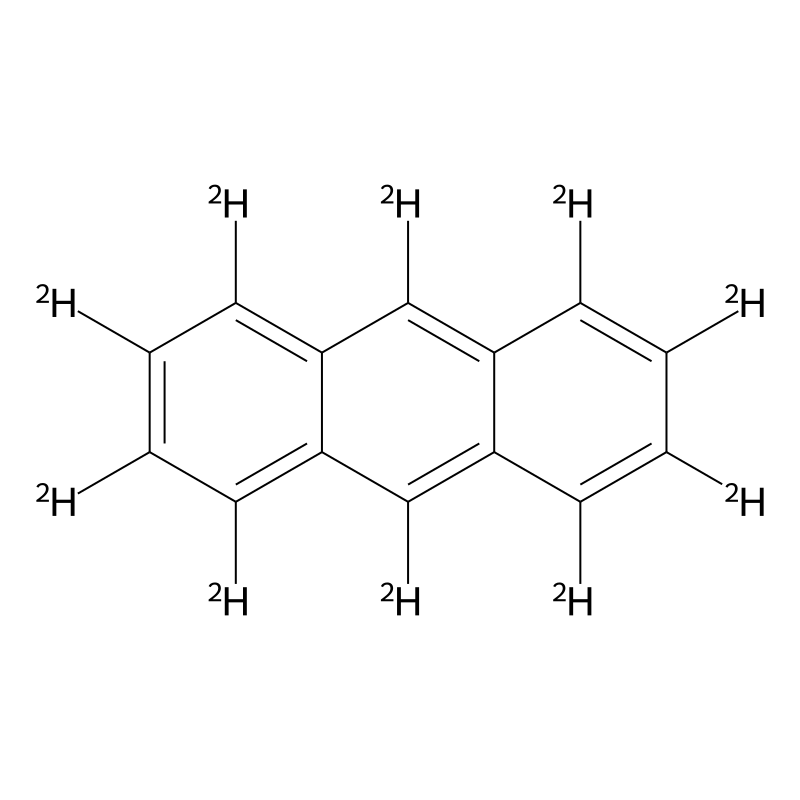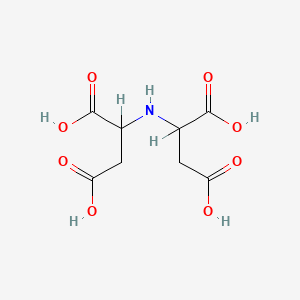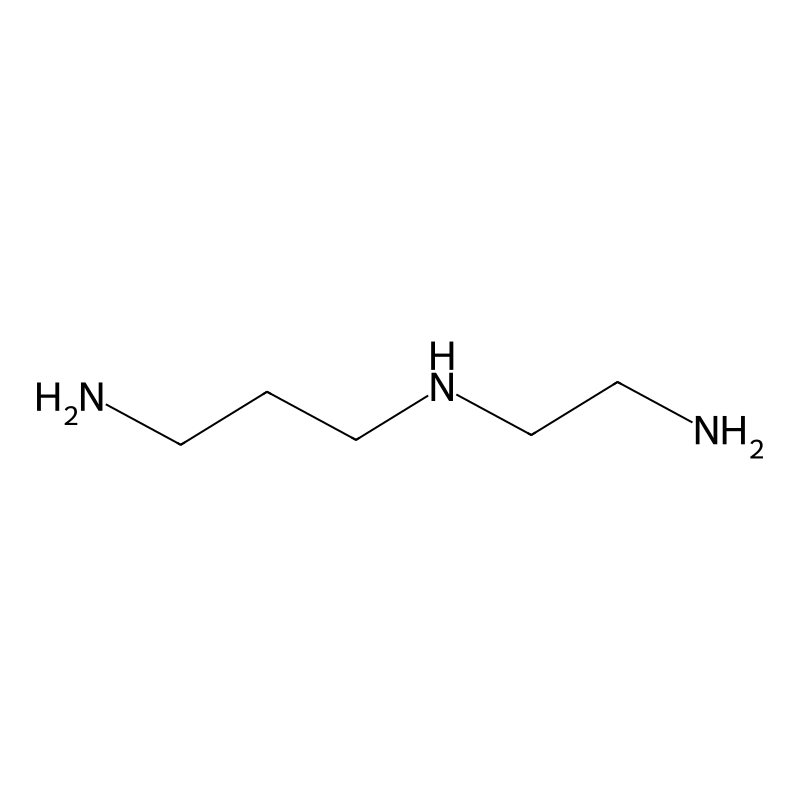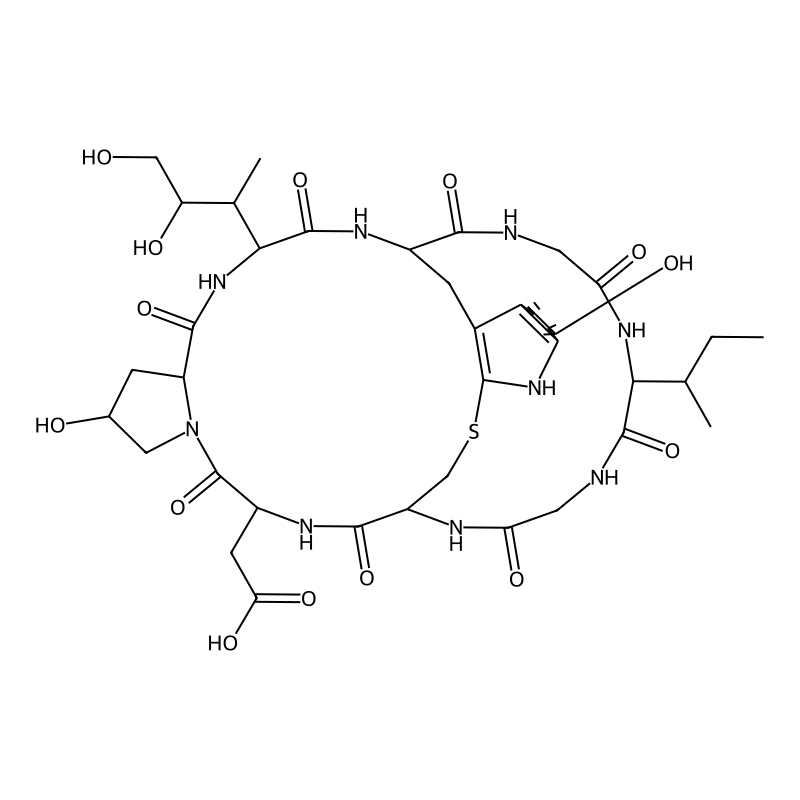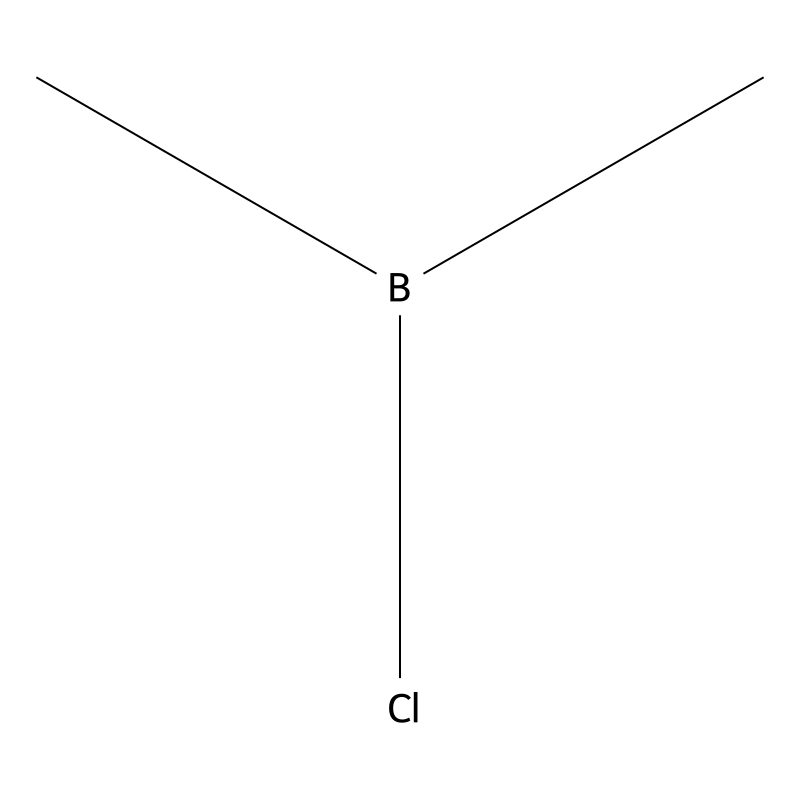2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol, with the chemical formula CHNO and a molecular weight of 211.22 g/mol, is a compound classified under heterocyclic building blocks. It features a unique structure characterized by a 5-nitropyridin-2-yl group attached to a secondary amine, which is further linked to a propan-2-ol moiety. This compound is primarily utilized in research settings, particularly in the development of pharmaceuticals and other chemical applications .
The chemical reactivity of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol can be attributed to its functional groups, which include an alcohol and an amine. Potential reactions include:
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Reduction: The nitro group may undergo reduction to form amines under specific conditions.
These reactions are significant for modifying the compound to enhance its biological properties or for synthesizing derivatives with varied functionalities.
The synthesis of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol typically involves multi-step organic reactions:
- Formation of the Nitropyridine Derivative: Starting from 5-nitropyridin-2-amine, the compound can be synthesized through a series of nitration and amination processes.
- Alkylation: The introduction of the propan-2-ol moiety can be achieved via alkylation reactions, where an appropriate alkyl halide reacts with the amino group.
- Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain the desired purity level (commonly around 98%) for research applications .
The primary applications of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol include:
- Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
- Chemical Biology: Used in studies exploring the interactions between small molecules and biological systems.
- Material Science: Investigated for its properties in developing new materials with specific functionalities.
Interaction studies involving 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding how modifications to its structure affect its biological activity and potential therapeutic uses. Techniques such as surface plasmon resonance or molecular docking simulations may be employed to evaluate these interactions.
Several compounds share structural similarities with 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1-(methyl(3-nitropyridin-2-yl)amino)propan-2-ol | CHNO | Contains a methyl substituent on the nitrogen |
| 2-Methyl-2-((3-nitropyridin-2-yl)amino)propan-1-ol | CHNO | Different positioning of amino group |
| 2-Amino-4-methyl-5-nitropyridine | CHNO | Lacks hydroxyl functionality but retains nitro and amino groups |
The uniqueness of 2-Methyl-1-((5-nitropyridin-2-yl)amino)propan-2-ol lies in its specific combination of functional groups—particularly the secondary alcohol and nitro-pyridine moiety—which may confer distinct biological activities not observed in other similar compounds.


